3-Amino-5-(pyrrolidinocarbonyl)phenylboronic acid
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Overview
Description
Preparation Methods
The synthesis of 3-Amino-5-(pyrrolidinocarbonyl)phenylboronic acid typically involves the reaction of 3-Amino-5-bromophenylboronic acid with pyrrolidine under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-Amino-5-(pyrrolidinocarbonyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-5-(pyrrolidinocarbonyl)phenylboronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-5-(pyrrolidinocarbonyl)phenylboronic acid involves its interaction with specific molecular targets. In medicinal applications, it may act as a proteasome inhibitor by binding to the active site of the proteasome, thereby preventing the degradation of proteins involved in cell cycle regulation and apoptosis . This inhibition can lead to the accumulation of these proteins, resulting in the induction of cell death in cancer cells .
Comparison with Similar Compounds
3-Amino-5-(pyrrolidinocarbonyl)phenylboronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: A simpler boronic acid with a phenyl group, used in various organic synthesis reactions.
3-Aminophenylboronic acid: Similar to the compound but lacks the pyrrolidinocarbonyl group, making it less versatile in certain applications.
5-(Pyrrolidinocarbonyl)phenylboronic acid: Lacks the amino group, which may limit its reactivity in certain chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C11H15BN2O3 |
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Molecular Weight |
234.06 g/mol |
IUPAC Name |
[3-amino-5-(pyrrolidine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H15BN2O3/c13-10-6-8(5-9(7-10)12(16)17)11(15)14-3-1-2-4-14/h5-7,16-17H,1-4,13H2 |
InChI Key |
MOCQHTNKCTVTJC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)C(=O)N2CCCC2)(O)O |
Origin of Product |
United States |
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